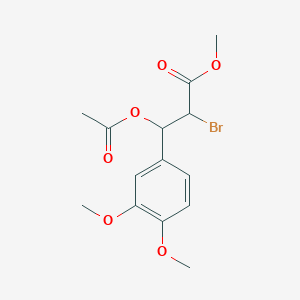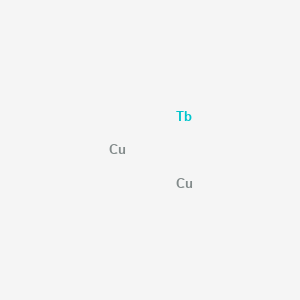
Copper;terbium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper;terbium is a compound that combines the properties of copper and terbium, two elements with significant roles in various scientific and industrial applications. Copper is a transition metal known for its excellent electrical conductivity, thermal conductivity, and malleability. Terbium, on the other hand, is a rare earth element belonging to the lanthanide series, known for its luminescent properties and use in various high-tech applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Copper;terbium compounds can be synthesized through various methods, including co-doping and coordination polymer formation. One common method involves the co-doping of copper and terbium into a host matrix, such as lithium borate glass, using spectroscopic and thermoluminescence techniques . Another method involves the formation of lanthanide coordination polymers, where terbium ions are coordinated with organic ligands and copper ions to form a complex structure .
Industrial Production Methods: Industrial production of this compound compounds often involves the use of high-temperature solid-state reactions and sol-gel processes. These methods ensure the uniform distribution of copper and terbium ions within the host matrix, resulting in materials with enhanced luminescent and thermoluminescent properties .
Analyse Chemischer Reaktionen
Types of Reactions: Copper;terbium compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, terbium reacts with water to form terbium(III) hydroxide and hydrogen gas . Copper, on the other hand, can undergo oxidation to form copper(II) oxide and reduction to form metallic copper .
Common Reagents and Conditions: Common reagents used in the reactions of this compound compounds include sulfuric acid, hydrogen peroxide, and various organic ligands. The reaction conditions often involve high temperatures and controlled atmospheres to prevent unwanted side reactions .
Major Products Formed: The major products formed from the reactions of this compound compounds include terbium(III) hydroxide, copper(II) oxide, and various coordination complexes. These products are often characterized by their luminescent and thermoluminescent properties .
Wissenschaftliche Forschungsanwendungen
Copper;terbium compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts in various chemical reactions due to their unique electronic properties . In biology and medicine, this compound compounds are used in the development of biosensors and imaging agents due to their luminescent properties . In industry, these compounds are used in the production of high-performance materials, such as thermoluminescent dosimeters and luminescent metal-organic frameworks .
Wirkmechanismus
The mechanism of action of copper;terbium compounds involves the interaction of copper and terbium ions with various molecular targets and pathways. Copper ions can participate in redox reactions, acting as electron donors or acceptors, while terbium ions can enhance luminescence through energy transfer processes . These interactions result in the generation of reactive oxygen species and the modulation of cellular signaling pathways, which can be exploited for various applications, including cancer therapy and regenerative medicine .
Vergleich Mit ähnlichen Verbindungen
Copper;terbium compounds can be compared with other similar compounds, such as copper-doped lanthanide compounds and terbium-doped metal-organic frameworks. These compounds share similar luminescent and electronic properties but differ in their specific applications and performance characteristics . For instance, copper-doped lanthanide compounds are often used in catalysis and electronic devices, while terbium-doped metal-organic frameworks are used in biosensing and imaging applications .
List of Similar Compounds:- Copper-doped lanthanide compounds
- Terbium-doped metal-organic frameworks
- Copper-doped lithium borate glass
- Terbium-doped coordination polymers
Eigenschaften
CAS-Nummer |
12775-97-2 |
|---|---|
Molekularformel |
Cu2Tb |
Molekulargewicht |
286.02 g/mol |
IUPAC-Name |
copper;terbium |
InChI |
InChI=1S/2Cu.Tb |
InChI-Schlüssel |
HXRZOZRERHSWNW-UHFFFAOYSA-N |
Kanonische SMILES |
[Cu].[Cu].[Tb] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


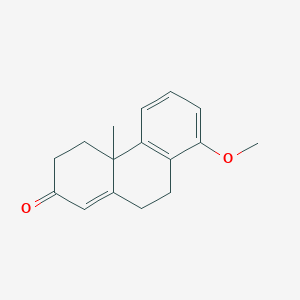
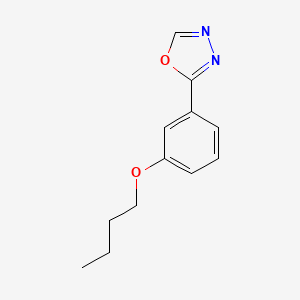
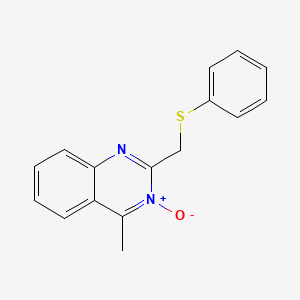
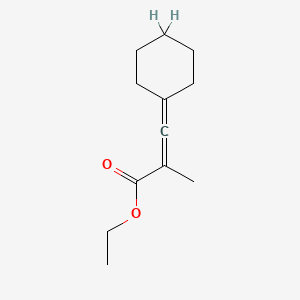
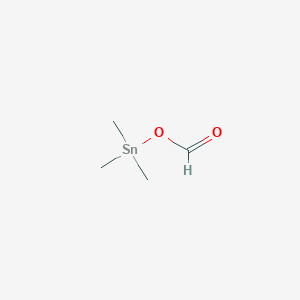
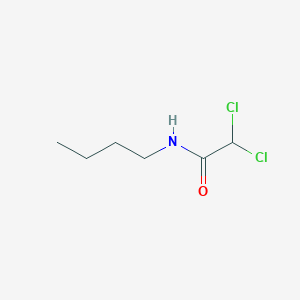
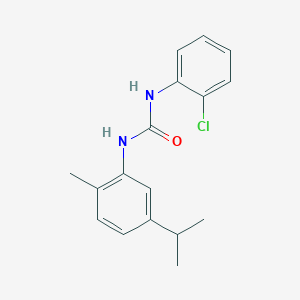

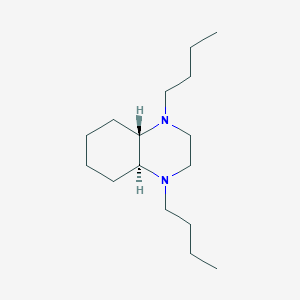
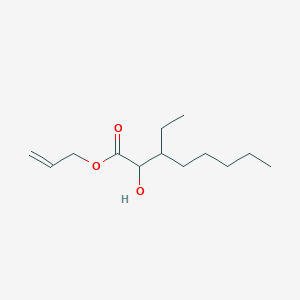

![[(2R,4S)-2-Phenyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14725734.png)
